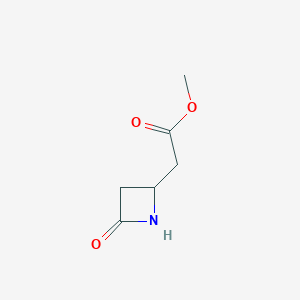
4-Carbomethoxymethyl azetidin-2-one
Vue d'ensemble
Description
4-Carbomethoxymethyl azetidin-2-one is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
4-Carbomethoxymethyl azetidin-2-one has been identified as a precursor in the synthesis of various antibiotics, particularly carbapenems. These compounds are crucial in treating bacterial infections due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism of action for these antibiotics involves the inhibition of bacterial cell wall synthesis, similar to that of penicillin and cephalosporins .
Key Findings:
- Synthesis Pathways: The compound can be synthesized through various methods, including enzymatic hydrolysis and cycloaddition reactions, which enhance its yield and purity .
- Antibacterial Efficacy: Studies have shown that derivatives of azetidin-2-one exhibit potent antibacterial activity, making them candidates for further development into therapeutic agents .
Anticancer Research
Recent investigations have highlighted the anticancer properties of this compound derivatives. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.
Case Studies:
- In vitro Studies: A series of azetidinone derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, specific derivatives exhibited over 70% inhibition against leukemia and CNS cancer cell lines .
- Mechanism of Action: The anticancer activity is believed to stem from their ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl 2-(4-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)3-4-2-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) |
Clé InChI |
RXHXPUPRSNKIGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(=O)N1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













